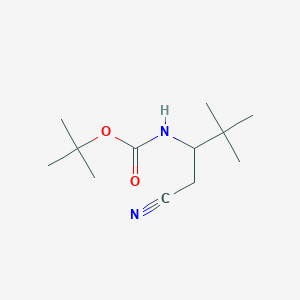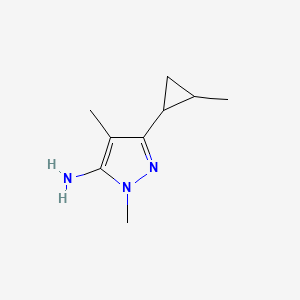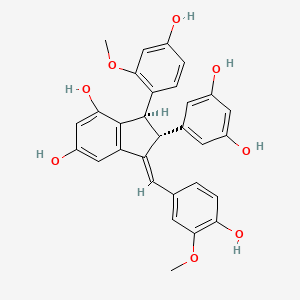![molecular formula C11H8BrN3S B15242629 6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B15242629.png)
6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[2,1-b][1,3]thiazole family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromobenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and aromatization .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted imidazo[2,1-b][1,3]thiazole derivatives, sulfoxides, sulfones, and reduced amines .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, showing efficacy against certain cancer cell lines.
Mecanismo De Acción
The mechanism of action of 6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it targets bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it interferes with cell division and induces apoptosis in cancer cells. The exact molecular pathways can vary depending on the specific application and target organism .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[2,1-b][1,3]thiazole Derivatives: These include compounds with different substituents on the imidazo[2,1-b][1,3]thiazole core, such as 6-phenylimidazo[2,1-b][1,3]thiazole.
Benzo[d]imidazo[2,1-b][1,3]thiazole Derivatives: These compounds have a fused benzene ring, offering different biological activities.
Uniqueness
6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This versatility makes it a valuable scaffold for drug development and other applications .
Propiedades
Fórmula molecular |
C11H8BrN3S |
|---|---|
Peso molecular |
294.17 g/mol |
Nombre IUPAC |
6-(2-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine |
InChI |
InChI=1S/C11H8BrN3S/c12-8-4-2-1-3-7(8)9-10(13)15-5-6-16-11(15)14-9/h1-6H,13H2 |
Clave InChI |
VRZDFUKHHHOMQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(N3C=CSC3=N2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15242571.png)



![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B15242598.png)


![3-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15242613.png)




